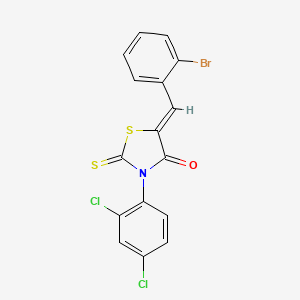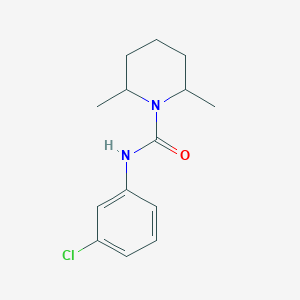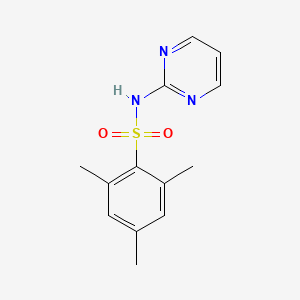
5-(4-bromobenzyl)-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromobenzyl)-1,3-thiazol-2-amine hydrobromide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound's unique chemical structure makes it an attractive candidate for research in drug development, biochemistry, and medicinal chemistry. In
科学的研究の応用
5-(4-bromobenzyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential applications in drug development. The compound has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in several physiological processes, making them attractive targets for drug development.
作用機序
The mechanism of action of 5-(4-bromobenzyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, studies have shown that the compound inhibits the activity of enzymes by binding to their active sites, thereby preventing their function. The compound's inhibitory activity is dose-dependent, and higher concentrations of the compound result in greater inhibition of enzyme activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. The compound's inhibitory activity against enzymes involved in melanin synthesis makes it a potential candidate for the treatment of hyperpigmentation disorders. Additionally, the compound's inhibitory activity against acetylcholinesterase and butyrylcholinesterase makes it a potential candidate for the treatment of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 5-(4-bromobenzyl)-1,3-thiazol-2-amine hydrobromide in lab experiments is its potent inhibitory activity against enzymes. The compound's inhibitory activity can be used to study the function of enzymes in various physiological processes. However, one limitation of using the compound in lab experiments is its potential toxicity. The compound's toxicity must be carefully monitored to ensure the safety of researchers and laboratory animals.
将来の方向性
There are several future directions for research on 5-(4-bromobenzyl)-1,3-thiazol-2-amine hydrobromide. One direction is to study the compound's potential applications in the treatment of hyperpigmentation disorders and Alzheimer's disease. Additionally, researchers could explore the compound's inhibitory activity against other enzymes and its potential applications in other fields, such as biochemistry and medicinal chemistry. Finally, researchers could investigate the compound's toxicity and potential side effects to determine its safety for use in humans.
合成法
The synthesis of 5-(4-bromobenzyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction yields a thiazole derivative, which is then treated with hydrobromic acid to obtain the final product. The synthesis method is relatively straightforward and has been optimized to yield high purity and yield of the compound.
特性
IUPAC Name |
5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S.BrH/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9;/h1-4,6H,5H2,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTXXXBUHXMCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)N)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-dimethyl-N-[3-(2-quinoxalinyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B5169972.png)

![2-[4-(2-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5169990.png)

![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B5170010.png)
![2-(2-chloro-6-fluorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5170013.png)
![4-({[3-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methylpyridinium iodide](/img/structure/B5170022.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5170042.png)
![4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5170056.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-fluorobenzamide](/img/structure/B5170066.png)
![{4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5170073.png)
